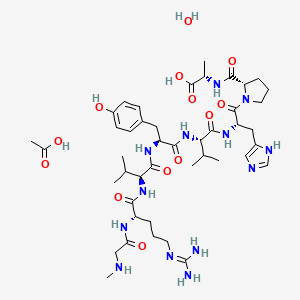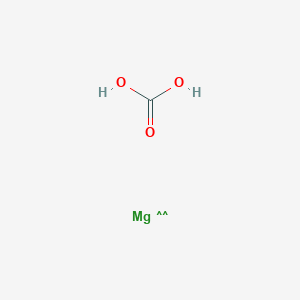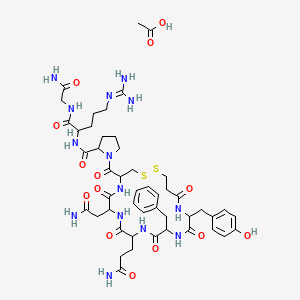
Desmospray
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmospray is a brand name for the compound desmopressin, which is a synthetic analogue of the naturally occurring hormone vasopressin. Vasopressin, also known as antidiuretic hormone, plays a crucial role in regulating the body’s retention of water by acting on the kidneys. Desmopressin is used to treat conditions such as central diabetes insipidus, nocturia, and bedwetting in children. It is also used in the management of hemophilia and von Willebrand’s disease due to its ability to increase levels of certain blood clotting factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmopressin is synthesized through a series of chemical reactions that involve the modification of the vasopressin molecule. The key steps include the deamination of 1-cysteine and the substitution of 8-L-arginine with 8-D-arginine. These modifications enhance the antidiuretic potency of the molecule while reducing its pressor effects .
Industrial Production Methods
Industrial production of desmopressin typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of the compound. The process involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Desmopressin primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It is relatively stable under physiological conditions and does not undergo significant oxidation or reduction reactions .
Common Reagents and Conditions
The synthesis of desmopressin involves the use of protected amino acids, coupling reagents such as dicyclohexylcarbodiimide (DCC), and deprotecting agents like trifluoroacetic acid (TFA). The reactions are typically carried out in organic solvents such as dimethylformamide (DMF) under controlled temperature and pH conditions .
Major Products Formed
The major product formed during the synthesis of desmopressin is the final peptide chain, which is then purified to obtain the active pharmaceutical ingredient. By-products may include truncated peptides and other impurities, which are removed during the purification process .
Scientific Research Applications
Desmopressin has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Employed in studies investigating the regulation of water balance and kidney function.
Medicine: Widely used in clinical research for the treatment of diabetes insipidus, nocturia, and bleeding disorders.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Desmopressin exerts its effects by binding to vasopressin V2 receptors in the kidneys. This binding activates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels enhance the permeability of the renal tubules to water, resulting in increased water reabsorption and reduced urine output. Additionally, desmopressin increases the levels of von Willebrand factor and factor VIII, which are essential for blood clotting .
Comparison with Similar Compounds
Similar Compounds
Vasopressin: The naturally occurring hormone that desmopressin is based on.
Terlipressin: Another synthetic analogue of vasopressin, primarily used to treat low blood pressure and bleeding esophageal varices.
Lypressin: A synthetic form of lysine vasopressin, used in the treatment of diabetes insipidus .
Uniqueness
Desmopressin is unique among these compounds due to its selective action on V2 receptors, which results in potent antidiuretic effects with minimal pressor activity. This makes it particularly suitable for treating conditions like diabetes insipidus and nocturia without causing significant increases in blood pressure .
Properties
IUPAC Name |
acetic acid;N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64N14O12S2.C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSVJHOYXJGGTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H68N14O14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
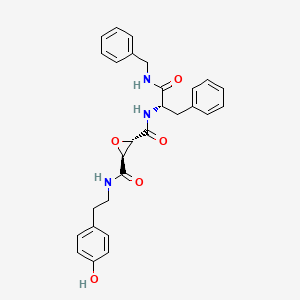
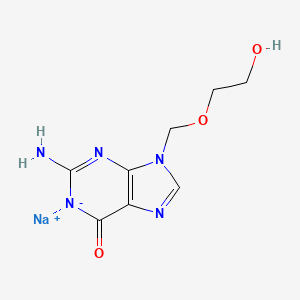
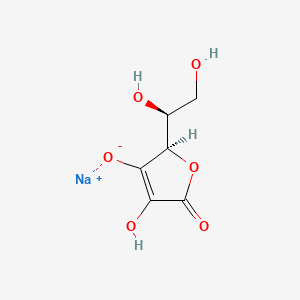


![N-[1-[[cyano(methyl)amino]-methylamino]-3-(2-methylpropylsulfonyl)-1-oxopropan-2-yl]benzamide](/img/structure/B10774706.png)
![bis[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10774709.png)
